methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate
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Overview
Description
This usually involves identifying the compound’s IUPAC name, its molecular formula, and its structure.
Synthesis Analysis
Researchers would look at how the compound is synthesized. This could involve multiple steps, each with different reactants and conditions.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. Researchers would look at what reactants are needed, what the products are, and what conditions are required for the reaction to occur.Physical And Chemical Properties Analysis
This could involve looking at the compound’s melting point, boiling point, solubility, reactivity, and other physical and chemical properties.Scientific Research Applications
Heterocyclic System Synthesis
Research has demonstrated the use of similar methyl compounds in synthesizing diverse heterocyclic systems. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate has been introduced as a reagent for preparing fused pyrimidinones from heterocyclic α-amino compounds in acetic acid, yielding derivatives of various heterocyclic systems like pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and thiazolo[2,3-b]pyrimidine among others (Stanovnik et al., 1990). This indicates the chemical's role in generating complex heterocyclic frameworks useful in developing new pharmaceuticals and materials.
Utility in Synthesis of New Compounds
Another study highlighted the synthesis of novel 2-pyrone derivatives and their characterization, including crystal structures and computational studies. Such research underlines the compound's utility in creating new chemical entities that could have applications in drug discovery and material science (Sebhaoui et al., 2020).
Antimicrobial Activity Research
Additionally, the synthesis of new pyrazoline and pyrazole derivatives from similar methyl compounds has been investigated for antimicrobial activity. This research suggests potential applications in developing new antimicrobial agents (Hassan, 2013).
Safety And Hazards
Researchers would look at whether the compound is toxic, flammable, reactive, or has other hazards. They would also look at how to handle and store the compound safely.
Future Directions
Finally, researchers would look at what further research could be done on the compound. This could involve looking at potential applications, further reactions it could undergo, and so on.
I hope this helps, and let me know if you have any other questions!
properties
IUPAC Name |
methyl 4-[[2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14-6-4-5-7-19(14)28-21-18(12-24-28)15(2)26-27(22(21)30)13-20(29)25-17-10-8-16(9-11-17)23(31)32-3/h4-12H,13H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJSFHJRELRKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate |
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